L-Prolyl-L-phenylalanyl-L-alanine
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Overview
Description
(S)-2-((S)-3-Phenyl-2-((S)-pyrrolidine-2-carboxamido)propanamido)propanoic acid is a complex organic compound with a unique structure that includes a phenyl group, a pyrrolidine ring, and multiple amide linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((S)-3-Phenyl-2-((S)-pyrrolidine-2-carboxamido)propanamido)propanoic acid typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Attachment of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction.
Formation of Amide Linkages: The amide bonds are formed through condensation reactions between carboxylic acids and amines, often using coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
(S)-2-((S)-3-Phenyl-2-((S)-pyrrolidine-2-carboxamido)propanamido)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide linkages.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(S)-2-((S)-3-Phenyl-2-((S)-pyrrolidine-2-carboxamido)propanamido)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-2-((S)-3-Phenyl-2-((S)-pyrrolidine-2-carboxamido)propanamido)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or ionic interactions, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridyl: A bidentate ligand used in coordination chemistry.
Uniqueness
(S)-2-((S)-3-Phenyl-2-((S)-pyrrolidine-2-carboxamido)propanamido)propanoic acid is unique due to its complex structure, which allows for multiple points of interaction with biological targets and its potential for diverse chemical modifications. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
175176-23-5 |
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Molecular Formula |
C17H23N3O4 |
Molecular Weight |
333.4 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-3-phenyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C17H23N3O4/c1-11(17(23)24)19-16(22)14(10-12-6-3-2-4-7-12)20-15(21)13-8-5-9-18-13/h2-4,6-7,11,13-14,18H,5,8-10H2,1H3,(H,19,22)(H,20,21)(H,23,24)/t11-,13-,14-/m0/s1 |
InChI Key |
ZUZINZIJHJFJRN-UBHSHLNASA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@@H]2CCCN2 |
Canonical SMILES |
CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2CCCN2 |
Origin of Product |
United States |
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